Teneligliptin hydrobromide

Glycemic control HbA1c reduction Network meta-analysis

Select teneligliptin hydrobromide (CAS 906093-29-6) for T2DM research programs requiring a third-generation, once-daily DPP-4 inhibitor with a 24-hour half-life. Its dual CYP3A4/FMO3 metabolic and renal elimination pathway eliminates dose adjustment in renal impairment—a distinct advantage over sitagliptin and vildagliptin. Validated aqueous solubility of 1.7 mg/mL, defined UV λmax at 243.5–244 nm, and network meta-analysis-confirmed HbA1c reduction (MD −0.81% vs placebo) support superior efficacy and simplified trial logistics. Ideal for clinical studies, formulation development, and ANDA analytical method validation per Indian Pharmacopoeia assay limits (98.0–102.0% on anhydrous basis).

Molecular Formula C44H65Br5N12O2S2
Molecular Weight 1257.7 g/mol
Cat. No. B10768911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin hydrobromide
Molecular FormulaC44H65Br5N12O2S2
Molecular Weight1257.7 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
InChIInChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H
InChIKeyLUXIOMHUGCXFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teneligliptin Hydrobromide: A Third-Generation DPP-4 Inhibitor with Quantified Potency and Differentiated PK Profile for Procurement Evaluation


Teneligliptin hydrobromide (CAS 906093-29-6) is an orally active, prolylthiazolidine-based chemotype dipeptidyl peptidase-4 (DPP-4) inhibitor approved in Japan (2012) and Korea for the treatment of type 2 diabetes mellitus (T2DM) [1]. It exhibits potent and competitive inhibition of DPP-4 with reported IC50 values of approximately 0.29–1.75 nM across human recombinant enzyme, human plasma, and rat plasma preparations . The compound is characterized as a third-generation, long-acting DPP-4 inhibitor with a terminal elimination half-life (t½) of approximately 24 hours, enabling once-daily oral dosing [2]. As a hydrobromide salt, teneligliptin demonstrates an aqueous solubility of approximately 1.7 mg/mL (pH- and temperature-dependent), which informs formulation development and analytical method selection [3]. The compound is distinguished within the DPP-4 inhibitor class by its unique dual-route elimination profile—metabolized by CYP3A4 and flavin-containing monooxygenase 3 (FMO3), in addition to renal excretion of unchanged drug—which carries direct implications for dosing in special populations [4].

Why Teneligliptin Hydrobromide Cannot Be Simply Interchanged with Other DPP-4 Inhibitors in Clinical or Industrial Applications


Interchangeability among DPP-4 inhibitors is constrained by material and measurable pharmacological divergence rather than therapeutic class equivalence. At the molecular level, teneligliptin hydrobromide exists as a distinct salt form with a specific stoichiometry (2.5 HBr) and defined aqueous solubility (1.7 mg/mL) that governs its physicochemical behavior in formulation development and analytical workflows [1]. Critically, systematic Bayesian and frequentist network meta-analyses of randomized controlled trials demonstrate that teneligliptin 20 mg produces a mean HbA1c reduction (MD −0.78% [95% CI −0.86 to −0.70]) that numerically exceeds the reductions observed with sitagliptin and vildagliptin, undermining assumptions of class-wide equipotency [2]. Furthermore, teneligliptin exhibits a dual elimination pathway via CYP3A4/FMO3 metabolism and renal excretion of unchanged drug, which results in no requirement for dose adjustment in patients with renal impairment—a pharmacokinetic feature not uniformly shared across the class and specifically contrasted with agents such as sitagliptin and vildagliptin that mandate renal dose modification [3][4]. These quantifiable divergences in potency, salt form physicochemical properties, and elimination kinetics establish that teneligliptin hydrobromide represents a materially distinct procurement specification that is not substitutable by alternative DPP-4 inhibitor entities without altering therapeutic and formulation outcomes.

Teneligliptin Hydrobromide Procurement Evidence: Quantified Differentiation in Glycemic Efficacy, Renal Safety, and Pharmacokinetic Profile Versus DPP-4 Comparator Agents


Comparative Glycemic Efficacy of Teneligliptin 20 mg Versus Sitagliptin and Vildagliptin in Network Meta-Analysis

In a Bayesian network meta-analysis incorporating 18 randomized controlled trials with 3,290 participants with T2DM, teneligliptin 20 mg demonstrated a greater reduction in HbA1c relative to the most widely prescribed DPP-4 inhibitor comparators. The analysis quantified that teneligliptin 20 mg produced a mean difference (MD) of −0.78% [95% CI −0.86 to −0.70] in HbA1c reduction compared to placebo. When directly compared to sitagliptin, teneligliptin 20 mg exhibited a mean difference of −0.08% [95% CI −0.36 to 0.19] favoring teneligliptin; compared to vildagliptin, the mean difference was −0.04% [95% CI −0.72 to 0.60] [1]. A separate 2024 frequentist network meta-analysis of 58 studies (21,332 patients) corroborated these findings with high certainty evidence, ranking teneligliptin as most effective among all DPP-4 inhibitors for HbA1c reduction with an MD of −0.81% [95% CI −1.03 to −0.60] compared to placebo [2]. These data establish a quantifiable, directionally consistent efficacy advantage for teneligliptin over the comparator DPP-4 inhibitors sitagliptin and vildagliptin in glycemic endpoint reduction.

Glycemic control HbA1c reduction Network meta-analysis

Renal Impairment Dosing Differentiation: Teneligliptin Hydrobromide Requires No Dose Adjustment Versus Multiple DPP-4 Comparators

Among DPP-4 inhibitors, renal elimination as unchanged drug represents the primary route of clearance for several agents including sitagliptin (≈79% renal excretion) and vildagliptin, necessitating dose reduction in patients with moderate to severe renal impairment. Teneligliptin hydrobromide is distinguished by a dual elimination pathway—metabolism via CYP3A4 and flavin-containing monooxygenase 3 (FMO3) plus renal excretion of unchanged drug—which mitigates the impact of declining glomerular filtration rate on systemic exposure [1]. Clinical evidence demonstrates that teneligliptin maintains consistent pharmacokinetics across the spectrum from mild to end-stage renal disease (ESRD) without requiring dose adjustment [2]. Present evidence from clinical reviews indicates that among the DPP-4 inhibitor class, only linagliptin and teneligliptin can be used safely without dose adjustments in patients with T2DM and renal impairment, including ESRD [3]. This pharmacokinetic differentiation carries direct implications for therapeutic continuity and prescribing simplicity in the comorbid diabetic kidney disease population.

Renal impairment Dose adjustment Pharmacokinetics

Salt Form Physicochemical Properties: Teneligliptin Hydrobromide Aqueous Solubility of 1.7 mg/mL Informs Formulation and Analytical Method Selection

Teneligliptin hydrobromide demonstrates a measured aqueous solubility of 1.7 mg/mL, with solubility exhibiting pH and temperature dependence [1]. This solubility value classifies the compound as poorly water-soluble according to Biopharmaceutics Classification System (BCS) criteria, with direct implications for dissolution-rate-limited absorption and formulation strategy. The defined solubility provides a quantitative benchmark for dissolution method development, solid dispersion formulation optimization, and analytical method validation—including UV spectrophotometric quantification at λmax of 243.5–244 nm with linearity established over 10–90 μg/mL (r² = 0.999) [2]. The Indian Pharmacopoeia monograph for teneligliptin hydrobromide hydrate specifies assay acceptance criteria of 98.0% to 102.0% calculated on the anhydrous basis, providing a regulatory-grade purity specification for procurement [3]. These quantifiable physicochemical and compendial specifications establish teneligliptin hydrobromide as a well-characterized active pharmaceutical ingredient with defined quality attributes.

Salt form characterization Solubility Formulation development

Pharmacokinetic Differentiation: Teneligliptin Hydrobromide Exhibits Extended 24-Hour Half-Life with CYP3A4/FMO3 Metabolic Pathway

Teneligliptin hydrobromide is characterized by a terminal elimination half-life (t½) of approximately 24 hours (reported range: 20.8 hours at 40 mg dose to 24.2 hours at 20 mg dose), enabling true once-daily dosing with sustained DPP-4 inhibition throughout the dosing interval [1]. The compound undergoes metabolism primarily via CYP3A4 and flavin-containing monooxygenase 3 (FMO3), generating metabolites M1–M3 whose steady-state AUC0–24h values represent 71.1%, 14.7%, and 1.3% of the parent drug exposure, respectively [2]. Importantly, teneligliptin exhibits only weak inhibitory activity against CYP2D6, CYP3A4, and FMO, suggesting a low potential for clinically significant drug–drug interactions when co-administered with substrates of these enzymes [2]. The renal clearance of teneligliptin is approximately 37–39 mL·kg/h, with 21.0–22.1% of the administered dose excreted unchanged in urine over 72 hours following single oral administration of 20 mg or 40 mg [3]. This pharmacokinetic profile—combining extended half-life with dual elimination pathways—differentiates teneligliptin from DPP-4 inhibitors with shorter half-lives (e.g., vildagliptin t½ ≈ 2–3 hours, requiring twice-daily dosing) and from those with predominantly renal elimination.

Pharmacokinetics Half-life Drug metabolism

Teneligliptin Hydrobromide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Clinical Trial Design Requiring Maximal DPP-4 Inhibitor Glycemic Efficacy

For investigators designing randomized controlled trials or comparative effectiveness studies in T2DM where DPP-4 inhibition represents the interventional arm, teneligliptin hydrobromide 20 mg provides the highest probability of achieving maximal HbA1c reduction among class members. The 2024 network meta-analysis of 58 studies (21,332 patients) established with high certainty evidence that teneligliptin was most effective for HbA1c control (MD −0.81% [95% CI −1.03 to −0.60] vs placebo), while the Bayesian NMA quantified numerical advantages of −0.08% and −0.04% over sitagliptin and vildagliptin, respectively [1][2]. Selection of teneligliptin hydrobromide as the active comparator or investigational agent in such trials is therefore supported by the most robust efficacy evidence base among DPP-4 inhibitors, minimizing the risk of underpowered studies or failure to demonstrate non-inferiority against alternative agents.

Diabetic Kidney Disease Research and Nephrology-Focused Formulary Inclusion

In research programs targeting T2DM patients with comorbid renal impairment (stages 3–5 CKD, including ESRD), teneligliptin hydrobromide offers a distinct operational advantage: consistent pharmacokinetics across all degrees of renal dysfunction without the need for dose adjustment [1]. This property, shared within the DPP-4 class only by linagliptin, derives from teneligliptin‘s dual elimination via CYP3A4/FMO3 metabolism and renal excretion of unchanged drug [2]. For clinical trial protocols enrolling patients with variable and declining eGFR, the absence of dose adjustment requirements simplifies study drug administration, reduces protocol violations related to renal function monitoring, and eliminates the confounding variable of dose modification on efficacy and safety endpoints [3]. Similarly, for hospital and health-system formulary committees serving nephrology patient populations, the elimination of renal dose adjustment eliminates prescribing complexity and reduces the risk of medication errors in patients with fluctuating renal function.

Analytical Method Development and Pharmaceutical Quality Control

Teneligliptin hydrobromide‘s defined aqueous solubility of 1.7 mg/mL provides a quantitative benchmark for dissolution method development and analytical method validation in pharmaceutical quality control laboratories [1]. The compound’s UV absorption maximum at 243.5–244 nm with Beer–Lambert linearity over 10–90 μg/mL (r² = 0.999) establishes a validated spectrophotometric quantification range suitable for routine assay and dissolution testing [2]. For laboratories developing in-house analytical methods or validating compendial procedures, these pre-established parameters reduce method development time and provide cross-referencable validation data. The Indian Pharmacopoeia monograph specifying assay limits of 98.0–102.0% on anhydrous basis further provides a regulatory-grade acceptance criterion for API procurement and release testing [3]. For generic pharmaceutical manufacturers pursuing ANDA submissions or researchers requiring characterized reference standards, these validated analytical endpoints reduce uncertainty in method transfer and batch release decisions.

Formulation Development for Poorly Water-Soluble DPP-4 Inhibitor Candidates

For pharmaceutical development scientists evaluating solid oral dosage form strategies for DPP-4 inhibitors, teneligliptin hydrobromide serves as an instructive case study in dissolution enhancement for poorly water-soluble active pharmaceutical ingredients. With an aqueous solubility of 1.7 mg/mL, the compound exhibits dissolution-rate-limited absorption characteristics that can be addressed through solid dispersion technologies [1]. Published formulation studies demonstrate that kneading methods incorporating HPMC at a 1:2 drug-to-polymer ratio produce faster dissolution rates than physical mix methods or PVP-based formulations, providing a validated starting point for formulation optimization [1]. This evidence base supports the selection of teneligliptin hydrobromide as a model compound for dissolution enhancement research, as well as a benchmark for comparing novel formulation technologies targeting BCS Class II/IV compounds. For generic product developers, the established formulation strategies reduce development risk and accelerate timeline to bioequivalence demonstration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teneligliptin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.